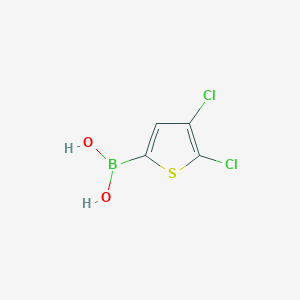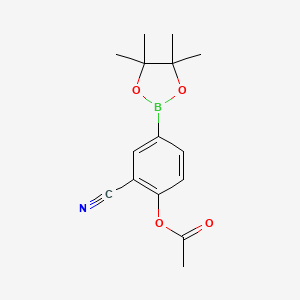
2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate
Vue d'ensemble
Description
“2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate” is a chemical compound1. However, detailed information about this specific compound is not readily available. It’s worth noting that compounds with similar structures, such as 4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane, are used as building blocks in various applications2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate”. However, similar compounds are often synthesized through boronic acid or boronate ester intermediates2.Molecular Structure Analysis
The molecular structure of “2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate” is not readily available. However, the compound likely contains a phenyl ring attached to a cyano group and a tetramethyl dioxaborolane group3.Chemical Reactions Analysis
Specific chemical reactions involving “2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate” are not readily available. However, similar compounds, such as vinylboronic acid pinacol ester, have been used in Heck-Mizoroki arylation reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate” are not readily available. However, similar compounds, such as 4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane, are typically solid at room temperature2.Applications De Recherche Scientifique
-
Vinylboronic acid pinacol ester
- Application : This compound is employed in a “double” Heck-Mizoroki arylation leading to β,β-diarylated vinyl boronates which react with an additional aryl halide to form Π-extended systems. This approach was used to prepare conjugated dendrimers .
- Method of Application : The specific experimental procedures would depend on the nature of the reaction and the substrates involved. Typically, these reactions involve palladium catalysis and are performed under an inert atmosphere .
- Results : The outcome of these reactions is the formation of β,β-diarylated vinyl boronates, which can be further reacted to form Π-extended systems .
-
1-Methylpyrazole-4-boronic acid pinacol ester
- Application : This compound is used for Suzuki-Miyaura cross-coupling reactions and transesterification reactions . It is also used for the preparation of aminothiazoles as γ-secretase modulators and amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy .
- Method of Application : The specific experimental procedures would depend on the nature of the reaction and the substrates involved. Typically, these reactions involve palladium catalysis and are performed under an inert atmosphere .
- Results : The outcome of these reactions is the formation of aminothiazoles and amino-pyrido-indol-carboxamides .
-
Isopropenylboronic acid pinacol ester
- Application : This compound is used for palladium-catalyzed Suzuki-Miyaura cross-coupling processes and inverse-electron-demand Diels-Alder reaction .
- Method of Application : The specific experimental procedures would depend on the nature of the reaction and the substrates involved. Typically, these reactions involve palladium catalysis and are performed under an inert atmosphere .
- Results : The outcome of these reactions is the formation of cross-coupled products and Diels-Alder adducts .
Safety And Hazards
The safety and hazards of “2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate” are not readily available. It’s always important to handle chemical compounds with appropriate safety measures.
Orientations Futures
The future directions of “2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate” are not readily available. However, similar compounds, such as vinylboronic acid pinacol ester, have been used in the synthesis of β,β-diarylated vinyl boronates and γ-carbonyl vinyl boronates4, suggesting potential applications in organic synthesis and materials science.
Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
Propriétés
IUPAC Name |
[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO4/c1-10(18)19-13-7-6-12(8-11(13)9-17)16-20-14(2,3)15(4,5)21-16/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXXOCCEBUWGGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(=O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



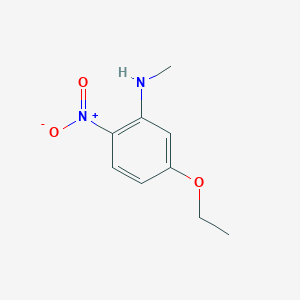
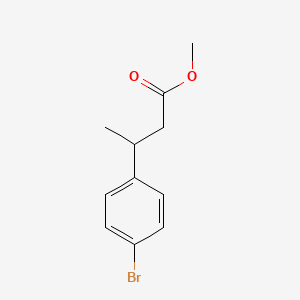
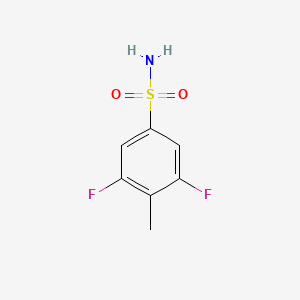
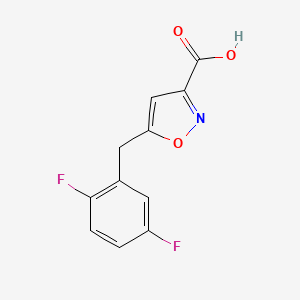
![Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B1428499.png)
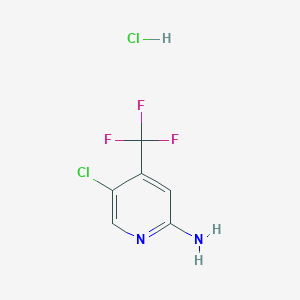
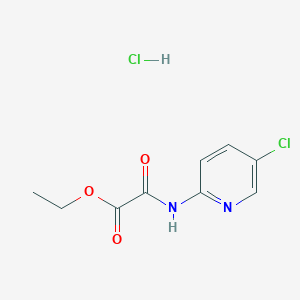
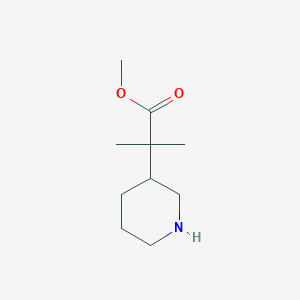
![8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one](/img/structure/B1428503.png)
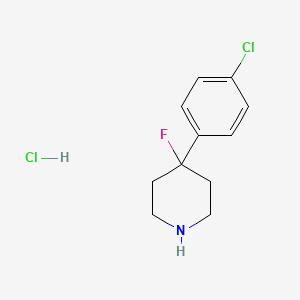
![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate](/img/structure/B1428509.png)
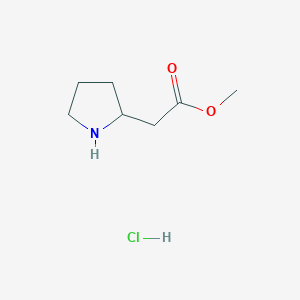
![Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1428513.png)
